(S)-piperidin-3-ol
Overview
Description
(S)-Piperidin-3-ol: is a chiral organic compound with the molecular formula C5H11NO It is a derivative of piperidine, a six-membered heterocyclic amine, where the hydroxyl group is attached to the third carbon atom in the (S)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 3-Piperidone: One common method for synthesizing (S)-piperidin-3-ol involves the reduction of 3-piperidone using chiral reducing agents. This reaction typically employs sodium borohydride or lithium aluminum hydride in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer.
Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of 3-piperidone using a chiral rhodium or ruthenium catalyst. This method is highly efficient and provides excellent enantioselectivity.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale asymmetric hydrogenation processes due to their high efficiency and scalability. The choice of catalyst and reaction conditions is optimized to maximize yield and enantioselectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (S)-Piperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form various derivatives, such as piperidine, using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include thionyl chloride and phosphorus tribromide.
Major Products Formed:
Oxidation: 3-Piperidone
Reduction: Piperidine
Substitution: Various substituted piperidines depending on the reagent used
Scientific Research Applications
Chemistry: (S)-Piperidin-3-ol is used as a chiral building block in the synthesis of various complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active compounds. It is also studied for its potential role in enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure drugs.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-piperidin-3-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The hydroxyl group and the chiral center play crucial roles in its interaction with biological targets, influencing binding affinity and specificity.
Comparison with Similar Compounds
®-Piperidin-3-ol: The enantiomer of (S)-piperidin-3-ol, differing only in the configuration of the chiral center.
Piperidine: The parent compound without the hydroxyl group.
3-Piperidone: The oxidized form of this compound.
Uniqueness: this compound is unique due to its chiral nature and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. Its enantioselectivity is particularly valuable in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(3S)-piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOSRSKDCZIFM-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes this new synthetic approach to (S)-piperidin-3-ol significant compared to previous methods?
A1: The research presented in "A Practical and Enantiospecific Synthesis of (−)-(R)- and (+)-(S)-Piperidin-3-ols" [] details a novel method that is both efficient and avoids the use of potentially hazardous azide reagents. This is in contrast to some earlier methods for synthesizing piperidin-3-ol enantiomers. The key advantage lies in the use of enantiomerically pure (R)- and (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-diones, which undergo ring-opening reactions with high enantiospecificity. This allows for the controlled synthesis of either the (R)- or (S)-enantiomer of piperidin-3-ol in excellent yield. []
Q2: What is the significance of achieving enantiospecific synthesis for compounds like this compound?
A2: Enantiospecificity is crucial in pharmaceutical chemistry because the two enantiomers of a chiral molecule can have drastically different biological activities. One enantiomer might be the desired therapeutic agent, while the other could be inactive or even toxic. By developing an enantiospecific synthesis for this compound, this research lays the groundwork for exploring its potential as a chiral building block for more complex pharmaceuticals and studying its biological effects in isolation. []
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